molecular formula C8H11N3O B1446187 2-(Azetidin-3-yloxy)pyridin-3-amine CAS No. 1936541-22-8

2-(Azetidin-3-yloxy)pyridin-3-amine

Cat. No. B1446187
M. Wt: 165.19 g/mol
InChI Key: LHFZIVOCWUGOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Azetidin-3-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yloxy)pyridin-3-amine” consists of an azetidine ring attached to a pyridine ring via an oxygen atom . The specific 3D structure is not provided in the retrieved sources.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Azetidin-3-yloxy)pyridin-3-amine” are not detailed in the retrieved sources, amines in general can undergo a variety of reactions . These include reactions with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

“2-(Azetidin-3-yloxy)pyridin-3-amine” is a solid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Reactivity

2-(Azetidin-3-yloxy)pyridin-3-amine, as part of the azetidine class, has notable synthetic utility. Azetidines and their derivatives, including 2-(azetidin-3-yloxy)pyridin-3-amine, exhibit a range of reactivities making them valuable in constructing complex molecular architectures. These compounds react with electrophiles and nucleophiles, facilitating the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and pyrroles. The synthesis of azetidines typically involves reactions of acyclic precursors or cycloadditions, and they are used to generate β-lactams, which are precursors to β-amino acids and other heterocyclic compounds. Azetidines have found applications in synthesizing antibacterial, enzyme inhibitors, anticancer agents, and hypoglycemic agents, showcasing their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Medicinal Chemistry Applications

Azetidines, including 2-(Azetidin-3-yloxy)pyridin-3-amine, have been central to developing novel therapeutic agents. Specifically, derivatives of azetidines have been explored for their antioxidant, antimicrobial, and antitubercular activities, providing a framework for the development of new antibacterial and antituberculosis drugs. This exploration includes the synthesis of new compounds and their subsequent biological evaluation, underscoring the importance of azetidine derivatives in drug discovery and development (Chandrashekaraiah et al., 2014).

Development of CNS Active Agents

The azetidine scaffold, part of compounds like 2-(Azetidin-3-yloxy)pyridin-3-amine, has been utilized to develop potential antidepressant and nootropic agents. Synthesis and pharmacological evaluation of azetidine derivatives have indicated significant antidepressant and nootropic activities, suggesting the potential of these compounds in treating central nervous system disorders. This highlights the therapeutic potential of azetidines in developing safer and more effective CNS active agents (Thomas et al., 2016).

properties

IUPAC Name

2-(azetidin-3-yloxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZIVOCWUGOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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